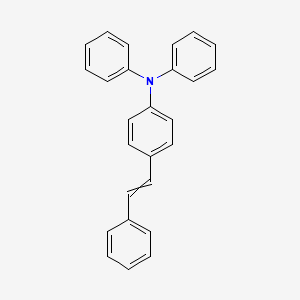
N,N-Diphenyl-4-(2-phenylethenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Diphenyl-4-(2-phenylethenyl)aniline” is a chemical compound with the molecular formula C26H19N . It has an average mass of 345.436 Da and a monoisotopic mass of 345.151764 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C26H19N . Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 345.43600, and a molecular formula of C26H19N . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .Aplicaciones Científicas De Investigación
Conducting Polymer Synthesis
N,N-Diphenyl-4-(2-phenylethenyl)aniline has been utilized in the synthesis of novel water-soluble conducting polyaniline copolymers, such as poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA). These copolymers demonstrate a range of conductivities, contributing significantly to the field of conducting polymers with enhanced properties (Nguyen, Kasai, Miller, & Diaz, 1994).
Optoelectronic Properties
In the realm of optoelectronics, compounds involving this compound have been synthesized and analyzed for their thermal, photophysical, and electrochemical properties. These compounds show promising applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and excellent device performance (Jin, Chen, Song, Lian, Guo, Dong, Huang, & Su, 2020).
Photophysical Properties Study
The photophysical properties of novel fluorophores synthesized from this compound have been investigated. These compounds are observed to exhibit absorption in the ultraviolet region and emission in the blue region, suggesting their potential as blue emitting fluorophores for various applications (Padalkar, Lanke, Chemate, & Sekar, 2015).
Catalytic Applications
The compound has also found use in catalytic applications, such as in the oxidative carbonylation of aniline to N,N′-diphenyl urea, catalyzed by cobalt(II)–Schiff base complex/pyridine catalytic systems. This process highlights the compound's role in facilitating efficient catalytic reactions (Chen, Bao, Mei, & Li, 2008).
Nonlinear Optical Properties
This compound derivatives have been synthesized and characterized for their electrochemical and third-order nonlinear optical (NLO) properties. These studies contribute to the development of new materials with potential NLO applications (Shi, Xiao, Wu, Li, Li, Zhang, Li, Zhou, Wu, & Tian, 2016).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Diphenyl-4-(2-phenylethenyl)aniline involves the reaction of N-phenylaniline with benzaldehyde to form N-phenylbenzaldimine, which is then reduced with sodium borohydride to form N-phenyl-4-aminobenzyl alcohol. This intermediate is then reacted with 2-phenylacetaldehyde in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": ["N-phenylaniline", "benzaldehyde", "sodium borohydride", "2-phenylacetaldehyde", "Lewis acid catalyst"], "Reaction": ["Step 1: React N-phenylaniline with benzaldehyde in the presence of an acid catalyst to form N-phenylbenzaldimine.", "Step 2: Reduce N-phenylbenzaldimine with sodium borohydride to form N-phenyl-4-aminobenzyl alcohol.", "Step 3: React N-phenyl-4-aminobenzyl alcohol with 2-phenylacetaldehyde in the presence of a Lewis acid catalyst to form N,N-Diphenyl-4-(2-phenylethenyl)aniline."] } | |
| 89114-74-9 | |
Fórmula molecular |
C26H21N |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C26H21N/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b17-16+ |
Clave InChI |
DXYYLUGHPCHMRQ-WUKNDPDISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


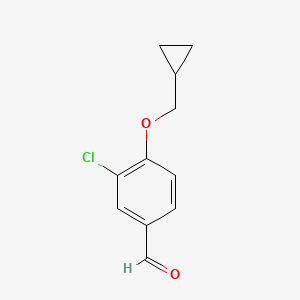
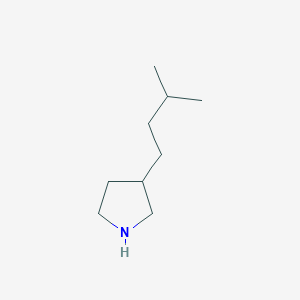


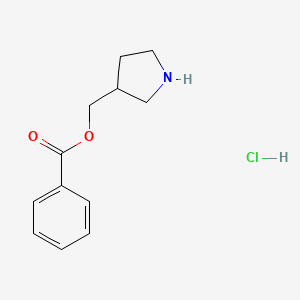
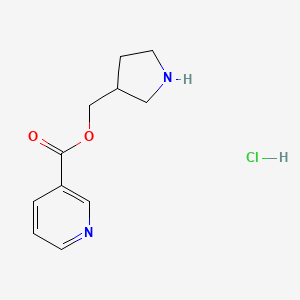


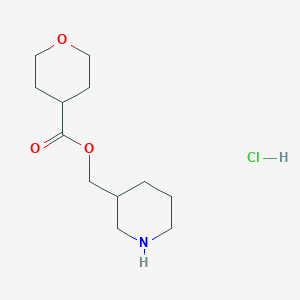
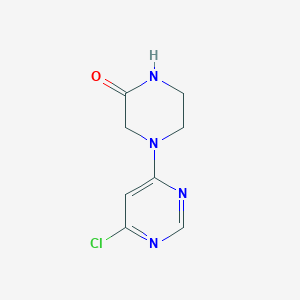
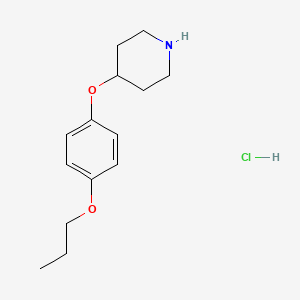
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
